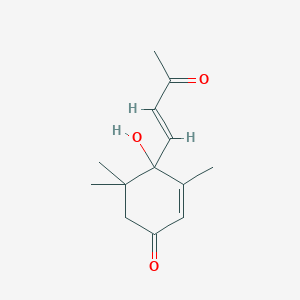

(Rac)-Dehydrovomifoliol

Description

Structure

3D Structure

Properties

CAS No. |

15764-81-5 |

|---|---|

Molecular Formula |

C13H18O3 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

4-hydroxy-3,5,5-trimethyl-4-[(E)-3-oxobut-1-enyl]cyclohex-2-en-1-one |

InChI |

InChI=1S/C13H18O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,16H,8H2,1-4H3/b6-5+ |

InChI Key |

JJRYPZMXNLLZFH-AATRIKPKSA-N |

Isomeric SMILES |

CC1=CC(=O)CC(C1(/C=C/C(=O)C)O)(C)C |

Canonical SMILES |

CC1=CC(=O)CC(C1(C=CC(=O)C)O)(C)C |

Synonyms |

dehydrovomifoliol |

Origin of Product |

United States |

Foundational & Exploratory

(Rac)-Dehydrovomifoliol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Dehydrovomifoliol is a naturally occurring bisnorsesquiterpenoid belonging to the megastigmane class.[1] It is found in various plant species, including Euphorbia peplus.[1] As a racemic mixture, it consists of both the (6R)- and (6S)-enantiomers.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its potential therapeutic applications. Detailed experimental protocols for its isolation and biological evaluation are also presented to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound possesses a core cyclohexenone ring substituted with a hydroxyl group and a butenone side chain. Its chemical structure and key physicochemical properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₈O₃ | [2][3][4][5] |

| Molecular Weight | 222.28 g/mol | [2][3][4] |

| IUPAC Name | (4RS)-4-hydroxy-3,5,5-trimethyl-4-[(E)-3-oxobut-1-enyl]cyclohex-2-en-1-one | [2][3] |

| CAS Number | 15764-81-5 | [1][4] |

| Canonical SMILES | CC1=CC(=O)CC(C1(/C=C/C(=O)C)O)(C)C | [3] |

| Appearance | Oil | [6] |

| Purity | >98% (Commercially available) | [6] |

Biological Activities

This compound has demonstrated a range of biological activities, with notable effects on lipid metabolism, cancer cell proliferation, and inflammation.

Modulation of Lipid Metabolism

Recent studies have highlighted the potential of (+)-dehydrovomifoliol, one of the enantiomers of the racemic mixture, in alleviating hepatic lipid accumulation. This effect is primarily mediated through the activation of the PPARα–FGF21 signaling pathway.

In hepatic cells, (+)-dehydrovomifoliol activates Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism. This activation leads to an increased expression of Fibroblast Growth Factor 21 (FGF21). Elevated levels of FGF21, in turn, inhibit the expression of Sterol Regulatory Element-Binding Protein 1 (SREBP1), a master transcriptional regulator of lipogenesis. The downregulation of SREBP1 results in a decrease in the synthesis of fatty acids and triglycerides, thereby mitigating lipid accumulation in the liver.

An alternative mechanism for the anti-non-alcoholic fatty liver disease (NAFLD) activity of dehydrovomifoliol has been proposed, involving the E2F1/AKT/mTOR signaling axis.[7] Further research is required to fully elucidate the interplay between these pathways.

Cytotoxic Activity

(S)-Dehydrovomifoliol has been reported to exhibit significant cytotoxic activities against several human cancer cell lines.[8]

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

| HONE-1 | Nasopharyngeal Carcinoma | Data not available |

| KB | Oral Epidermoid Carcinoma | Data not available |

| HT-29 | Colorectal Carcinoma | ~125 (for a related extract)[9] |

Note: Specific IC₅₀ values for pure this compound against these cell lines were not found in the reviewed literature. The value for HT-29 is from a study on a plant extract containing dehydrovomifoliol and should be interpreted with caution.

Anti-inflammatory and Antioxidant Activities

While specific studies on the anti-inflammatory and antioxidant properties of this compound are limited, research on the related compound (6S,9R)-vomifoliol suggests potential in these areas. (6S,9R)-vomifoliol has been shown to reduce the release of pro-inflammatory cytokines and reactive oxygen species (ROS) in human immune cells.[10] Further investigation is warranted to determine if this compound shares these properties.

Experimental Protocols

Isolation of (S)-Dehydrovomifoliol from Nitraria sibirica Pall. by High-Speed Counter-Current Chromatography (HSCCC)[8]

This protocol describes the effective separation and purification of (S)-dehydrovomifoliol from the leaves of Nitraria sibirica Pall.

1. Plant Material and Reagents:

-

Dried leaves of Nitraria sibirica Pall.

-

95% Ethanol

-

Ethyl acetate

-

n-Hexane

-

Methanol

-

Distilled water

-

All solvents should be of analytical grade.

2. Preparation of Crude Sample:

-

The dried leaves of Nitraria sibirica Pall. are powdered and extracted with 95% ethanol at room temperature.

-

The ethanol extract is concentrated under reduced pressure to yield a crude residue.

-

The residue is suspended in water and partitioned with ethyl acetate.

-

The ethyl acetate layer is collected and evaporated to dryness to obtain the crude sample for HSCCC.[8]

3. HSCCC Instrumentation and Parameters:

-

Instrument: TBE-300A high-speed counter-current chromatograph.

-

Solvent System: A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water at a volume ratio of 1:5:1:5. The mixture is thoroughly equilibrated at room temperature, and the two phases are separated shortly before use.

-

Stationary Phase: The upper organic phase.

-

Mobile Phase: The lower aqueous phase.

-

Flow Rate: 2.0 mL/min.

-

Revolution Speed: 850 rpm.

-

Detection Wavelength: 254 nm.

4. HSCCC Separation Procedure:

-

The multiplayer coiled column is first entirely filled with the upper phase (stationary phase).

-

The apparatus is then rotated at 850 rpm, while the lower phase (mobile phase) is pumped into the column at a flow rate of 2.0 mL/min.

-

After the mobile phase front emerges and hydrodynamic equilibrium is established, the crude sample (dissolved in a small volume of the biphasic solvent system) is injected through the sample loop.

-

The effluent from the outlet of the column is continuously monitored by a UV detector at 254 nm.

-

Fractions are collected according to the elution profile.

-

The collected fractions containing the target compound are combined and evaporated to yield purified (S)-dehydrovomifoliol. From 1 g of crude sample, approximately 23 mg of (S)-dehydrovomifoliol with a purity of 95% can be obtained.[8]

Total Synthesis of this compound

A detailed, step-by-step experimental protocol for the total synthesis of this compound was not available in the reviewed publicly accessible scientific literature. The synthesis of related megastigmane derivatives often involves multi-step sequences starting from readily available chiral precursors or employing asymmetric synthesis strategies.

In Vitro Assay for Lipid Accumulation in HepG2 Cells

This protocol is adapted from studies investigating the effect of dehydrovomifoliol on oleic acid-induced lipid accumulation in human hepatoma HepG2 cells.

1. Cell Culture and Treatment:

-

HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

To induce lipid accumulation, cells are treated with oleic acid complexed to bovine serum albumin (BSA).

-

For treatment, cells are pre-incubated with various concentrations of this compound for a specified time (e.g., 2 hours) before the addition of oleic acid.

2. Oil Red O Staining for Lipid Droplet Visualization:

-

After treatment, cells are washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde.

-

Fixed cells are then stained with a filtered Oil Red O solution to visualize intracellular lipid droplets.

-

The stained lipid droplets can be observed and imaged using a microscope.

-

For quantification, the Oil Red O stain is extracted from the cells with isopropanol, and the absorbance is measured at a specific wavelength (e.g., 510 nm).

3. Gene and Protein Expression Analysis:

-

To investigate the mechanism of action, the expression levels of key genes and proteins involved in lipid metabolism can be analyzed.

-

RT-qPCR: RNA is extracted from the treated cells, reverse-transcribed to cDNA, and the expression of genes such as PPARα, FGF21, and SREBP1 is quantified by real-time quantitative polymerase chain reaction.

-

Western Blotting: Protein lysates are prepared from the treated cells, and the levels of PPARα, FGF21, and SREBP1 proteins are determined by Western blotting using specific primary and secondary antibodies.

Conclusion

This compound is a promising natural product with significant potential for further investigation, particularly in the context of metabolic disorders and oncology. Its ability to modulate lipid metabolism through the PPARα–FGF21 pathway provides a strong rationale for its development as a therapeutic agent for conditions such as non-alcoholic fatty liver disease. The detailed experimental protocols provided in this guide are intended to facilitate and standardize future research on this compound. Further studies are needed to fully elucidate its mechanism of action, establish a comprehensive safety profile, and explore its full therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. (6R)-dehydrovomifoliol | C13H18O3 | CID 688494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dehydrovomifoliol | C13H18O3 | CID 688492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - CD BioSustainable [sustainable-bio.com]

- 5. dehydrovomifoliol [webbook.nist.gov]

- 6. biocrick.com [biocrick.com]

- 7. Dehydrovomifoliol Alleviates Nonalcoholic Fatty Liver Disease via the E2F1/AKT/mTOR Axis: Pharmacophore Modeling and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vitro Cytotoxicity and Apoptotic Assay in HT-29 Cell Line Using Ficus hispida Linn: Leaves Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Ubiquitous Presence of Dehydrovomifoliol in the Plant Kingdom: A Technical Guide

An in-depth exploration into the natural occurrence, biosynthesis, physiological functions, and analysis of dehydrovomifoliol in plants, tailored for researchers, scientists, and drug development professionals.

Introduction

Dehydrovomifoliol, a C13-norisoprenoid, is a naturally occurring compound found across a diverse range of plant species. Structurally related to the phytohormone abscisic acid (ABA), it is increasingly recognized for its significant biological activities, including allelopathic and phytotoxic effects. This technical guide provides a comprehensive overview of the current knowledge on dehydrovomifoliol in the botanical realm, focusing on its distribution, biosynthetic origins, physiological roles within plants, and detailed methodologies for its study.

Natural Occurrence and Quantitative Data

Dehydrovomifoliol has been isolated from a variety of plant species, indicating its widespread distribution. While comprehensive quantitative data across the plant kingdom remains an area of active research, existing studies have identified its presence in several medicinal and economically important plants.

Some of the notable plant species in which dehydrovomifoliol has been identified include:

-

Nitraria sibirica[3]

-

Dregea volubilis[3]

-

Polygonum chinense

-

Albizia richardiana[4]

-

Prunus persica (Peach)[5]

-

Sanicula lamelligera[5]

-

Wikstroemia trichotoma

Quantitative analysis has often focused on its bioactivity rather than its basal concentration in plant tissues. The table below summarizes the reported phytotoxic activity of dehydrovomifoliol.

| Plant Species Assayed | Parameter | Concentration for 50% Inhibition (I₅₀) | Reference |

| Cress (Lepidium sativum) | Root Growth | 1.2 mM | [6] |

| Cress (Lepidium sativum) | Shoot Growth | 2.0 mM | [6] |

| Italian Ryegrass (Lolium multiflorum) | Root Growth | 3.59 mM | [3] |

| Italian Ryegrass (Lolium multiflorum) | Shoot Growth | 4.60 mM | [3] |

| Cress (Lepidium sativum) | Root Growth | 3.24 mM | [3] |

| Cress (Lepidium sativum) | Shoot Growth | 3.79 mM | [3] |

Biosynthesis of Dehydrovomifoliol

The biosynthesis of dehydrovomifoliol is intricately linked to the catabolism of the essential plant hormone, abscisic acid (ABA). ABA is a C15 sesquiterpenoid derived from the cleavage of carotenoids.[7][8] The catabolism of ABA is a crucial mechanism for regulating its endogenous levels, thereby controlling various physiological processes such as seed dormancy, germination, and stress responses.[9][10]

The primary pathway for ABA catabolism involves hydroxylation.[7] While the predominant route is hydroxylation at the 8'-position to form phaseic acid, alternative catabolic pathways, including hydroxylation at the 9'-position, also exist.[9][11] Dehydrovomifoliol is considered a product of the ABA catabolic pathway, likely arising from the modification and degradation of the ABA molecule. However, the specific enzymatic steps and intermediate compounds that lead from ABA to dehydrovomifoliol in plants are yet to be fully elucidated.

The proposed biosynthetic origin of dehydrovomifoliol from the carotenoid pathway via ABA is depicted in the following diagram.

Physiological Role in Plants

The most well-documented physiological role of dehydrovomifoliol in plants is its involvement in allelopathy. Allelopathy is a biological phenomenon where an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms.

Dehydrovomifoliol has been shown to exhibit significant phytotoxic activity, inhibiting the seedling growth of various plant species.[3][6] This suggests that plants producing and releasing dehydrovomifoliol may have a competitive advantage by suppressing the growth of neighboring plants.

Beyond its role as an allelochemical, the endogenous functions of dehydrovomifoliol within the producing plant are less clear. Given its origin from ABA catabolism, it may act as a signaling molecule in stress responses or have a role in developmental processes. However, further research is needed to fully understand its physiological significance as a potential plant growth regulator or signaling compound.

Experimental Protocols

Extraction and Purification of Dehydrovomifoliol

A general workflow for the extraction and purification of dehydrovomifoliol from plant material is outlined below. This process typically involves solvent extraction followed by chromatographic separation.

Detailed Methodology for Extraction:

-

Sample Preparation: Air-dry the plant material (e.g., leaves) and grind it into a fine powder.

-

Extraction:

-

Macerate the powdered plant material in a suitable solvent such as methanol or a mixture of methanol and water (e.g., 80% methanol) at room temperature for 24-48 hours.

-

Alternatively, perform Soxhlet extraction for a more exhaustive extraction.

-

A specific protocol for Nitraria sibirica involved wetting the dried leaves with an 8% ammonia (B1221849) solution before percolation with chloroform.[3]

-

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Detailed Methodology for Purification:

-

Column Chromatography: Subject the crude extract to column chromatography on silica (B1680970) gel. Elute with a gradient of solvents, such as n-hexane and ethyl acetate, to separate fractions based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing dehydrovomifoliol using preparative HPLC with a suitable column (e.g., C18) and mobile phase (e.g., methanol-water gradient).[12]

-

High-Speed Counter-Current Chromatography (HSCCC): An effective method for the separation of dehydrovomifoliol from Nitraria sibirica utilized a two-phase solvent system of n-hexane-ethyl acetate-methanol-water (1:5:1:5, v/v).[3]

Quantification and Structural Elucidation

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS):

HPLC coupled with tandem mass spectrometry is a highly sensitive and selective method for the quantification of dehydrovomifoliol in plant extracts.

-

Sample Preparation: Prepare a methanol extract of the plant tissue. For quantitative analysis, a known amount of an internal standard can be added. Filter the extract through a 0.22 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) or methanol with 0.1% formic acid (Solvent B).

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for dehydrovomifoliol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for the structural elucidation of isolated compounds. The following are reported ¹H and ¹³C NMR chemical shifts for dehydrovomifoliol.

| ¹H NMR (CDCl₃) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) |

| 6.86 (d) | 198.2 |

| 6.39 (d) | 162.8 |

| 5.92 (s) | 128.4 |

| 2.53 (d) | 78.9 |

| 2.29 (s) | 50.8 |

| 2.26 (d) | 41.5 |

| 1.08 (s) | 31.8 |

| 1.04 (s) | 24.3 |

| 23.4 |

Note: Chemical shifts can vary slightly depending on the solvent and instrument.

Signaling Pathways (Pharmacological Context)

While plant-specific signaling pathways for dehydrovomifoliol are not yet known, studies on its pharmacological effects in mammalian systems have identified its interaction with key signaling cascades. It is important to note that these pathways describe its effects in animal cells and not its role within plants.

E2F1/AKT/mTOR Pathway: In the context of non-alcoholic fatty liver disease (NAFLD), dehydrovomifoliol has been shown to downregulate E2F1, which in turn inactivates the AKT/mTOR signaling pathway.[2][13] This pathway is crucial for cell growth, proliferation, and metabolism.

PPARα-FGF21 Pathway: Dehydrovomifoliol has also been found to alleviate oleic acid-induced lipid accumulation in HepG2 cells by activating the PPARα-FGF21 pathway.[14] PPARα is a key regulator of lipid metabolism, and its activation can lead to increased fatty acid oxidation.

Conclusion and Future Perspectives

Dehydrovomifoliol is an intriguing plant metabolite with a clear role in allelopathic interactions and a biosynthetic link to the central plant hormone ABA. While its presence is noted in a variety of species, there is a significant opportunity for further research to create a more comprehensive quantitative map of its distribution. Elucidating the specific enzymatic steps in its biosynthesis from ABA and uncovering its endogenous physiological roles and signaling pathways within plants will be crucial next steps. The detailed analytical protocols provided in this guide offer a foundation for researchers to pursue these exciting avenues of investigation, which could have implications for agriculture, through the development of natural herbicides, and for drug development, given its demonstrated bioactivities.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. protocols.io [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Dehydrovomifoliol | C13H18O3 | CID 688492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. researchgate.net [researchgate.net]

- 9. Neophaseic acid catabolism in the 9′-hydroxylation pathway of abscisic acid in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Abscisic acid biosynthesis and catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A New Abscisic Acid Catabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | (+)-Dehydrovomifoliol Alleviates Oleic Acid-Induced Lipid Accumulation in HepG2 Cells via the PPARα–FGF21 Pathway [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Microbial Biosynthesis of Dehydrovomifoliol from Abscisic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrovomifoliol, a C13-norisoprenoid, is a metabolite of the plant hormone abscisic acid (ABA). While its direct biosynthetic pathway from ABA in plants is not well-elucidated and may involve microbial interactions, a definitive pathway has been identified in the rhizosphere bacterium Rhodococcus sp. P1Y. This bacterium utilizes ABA as a sole carbon source, converting it to dehydrovomifoliol as a key intermediate in its degradation pathway. This technical guide provides a comprehensive overview of this microbial conversion, summarizing the current understanding of the pathway, experimental evidence, and relevant protocols for its study. The information presented is critical for researchers in microbiology, plant science, and natural product chemistry, as well as for professionals in drug development exploring the bioactivity of ABA metabolites.

Introduction

Abscisic acid (ABA) is a crucial phytohormone that regulates various aspects of plant growth, development, and stress responses. The catabolism of ABA is a vital process for maintaining hormonal homeostasis. In plants, the primary catabolic route involves oxidation at the 8'-position to yield phaseic acid and dihydrophaseic acid. However, alternative metabolic fates for ABA exist, including its conversion to the apocarotenoid dehydrovomifoliol.

Recent research has demonstrated that the soil bacterium Rhodococcus sp. P1Y can efficiently metabolize abscisic acid, with dehydrovomifoliol being a significant intermediate product.[1][2] This microbial pathway is characterized by the progressive shortening of the acyl side chain of the ABA molecule.[1][2] Understanding this biosynthetic route is essential for comprehending ABA turnover in the rhizosphere and for potentially harnessing this biotransformation for the production of dehydrovomifoliol, a compound with potential biological activities.

The Biosynthesis Pathway: A Microbial Perspective

The conversion of abscisic acid to dehydrovomifoliol by Rhodococcus sp. P1Y is a catabolic process where ABA serves as a carbon and energy source for the bacterium. The currently proposed pathway involves the shortening of the C5 side chain of ABA. While the specific enzymes catalyzing each step in Rhodococcus sp. P1Y have not yet been fully characterized, a putative pathway can be outlined based on the initial substrate and the identified product.

References

(S)-Dehydrovomifoliol: A Technical Overview of its Cytotoxic Activities Against Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-dehydrovomifoliol, a naturally occurring apocarotenoid, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the existing research on the cytotoxic activities of (S)-dehydrovomifoliol against various cancer cell lines. While research in this specific area is emerging, this document synthesizes the available data, outlines relevant experimental methodologies, and explores potential mechanisms of action to guide future research and drug development efforts.

Cytotoxic Activity

The cytotoxic potential of (S)-dehydrovomifoliol has been investigated against a limited number of cancer cell lines. The available quantitative data, primarily presented as IC50 values (the concentration of a substance required to inhibit the growth of 50% of cells), are summarized below.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| EoL-1 | Acute Myeloid Leukemia | 40.82 ± 0.8 | [1] |

| MV4-11 | Acute Myeloid Leukemia | 35.54 ± 4.1 | [1] |

Note: The provided IC50 values are for a fraction containing dehydrovomifoliol as a major bioactive compound, not for the purified (S)-dehydrovomifoliol itself. Further studies with the isolated compound are necessary to determine its precise cytotoxic potency.

Experimental Protocols

The following section details standardized experimental protocols that can be employed to assess the cytotoxic activities of (S)-dehydrovomifoliol.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: Cells are treated with various concentrations of (S)-dehydrovomifoliol (typically ranging from 0.1 to 100 µM) and incubated for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with (S)-dehydrovomifoliol at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.[2]

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.[3][4] Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Harvesting: Cells are treated with (S)-dehydrovomifoliol, harvested, and washed with PBS as described for the apoptosis assay.

-

Fixation: Cells are fixed in cold 70% ethanol (B145695) and stored at -20°C overnight.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide and RNase A for 30 minutes in the dark.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is quantified using appropriate software.[5][6]

Potential Signaling Pathways

Preliminary evidence suggests that the cytotoxic effects of dehydrovomifoliol may be mediated through the modulation of key signaling pathways involved in cell survival and proliferation.

AKT/mTOR Pathway

Research on dehydrovomifoliol in the context of nonalcoholic fatty liver disease has indicated its interaction with the E2F1/AKT/mTOR signaling pathway.[5][7] The AKT/mTOR pathway is a crucial regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[7] (S)-dehydrovomifoliol may exert its cytotoxic effects by inhibiting this pathway, leading to decreased cancer cell proliferation and survival.

Caption: Proposed inhibition of the AKT/mTOR pathway by (S)-dehydrovomifoliol.

Induction of Apoptosis and Cell Cycle Arrest

Studies on a bioactive fraction rich in dehydrovomifoliol have shown its ability to induce G0/G1 cell cycle arrest and apoptosis in acute myeloid leukemia cells.[1] This suggests that (S)-dehydrovomifoliol may activate intrinsic or extrinsic apoptotic pathways and interfere with the cell cycle machinery.

Caption: General experimental workflow for assessing (S)-dehydrovomifoliol cytotoxicity.

Conclusion and Future Directions

The currently available data, although limited, suggests that (S)-dehydrovomifoliol exhibits cytotoxic properties against certain cancer cell lines, potentially through the induction of apoptosis, cell cycle arrest, and modulation of the AKT/mTOR signaling pathway. However, to fully elucidate its potential as an anticancer agent, further research is imperative. Future studies should focus on:

-

Broad-Spectrum Cytotoxicity Screening: Evaluating the cytotoxic effects of purified (S)-dehydrovomifoliol against a wider panel of human cancer cell lines from various tissue origins.

-

Mechanism of Action Studies: In-depth investigation into the molecular mechanisms underlying its cytotoxic effects, including the definitive role of the AKT/mTOR pathway and other potential signaling cascades.

-

In Vivo Efficacy: Assessing the anti-tumor efficacy of (S)-dehydrovomifoliol in preclinical animal models of cancer.

-

Structure-Activity Relationship Studies: Synthesizing and evaluating analogs of (S)-dehydrovomifoliol to identify compounds with enhanced potency and selectivity.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the anticancer potential of (S)-dehydrovomifoliol. The outlined protocols and potential mechanisms of action provide a framework for designing future studies to comprehensively evaluate its therapeutic promise.

References

- 1. researchgate.net [researchgate.net]

- 2. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Dehydrovomifoliol Alleviates Nonalcoholic Fatty Liver Disease via the E2F1/AKT/mTOR Axis: Pharmacophore Modeling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

Dehydrovomifoliol: A Sesquiterpenoid Poised as a Key Modulator of Plant Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrovomifoliol, a C13 nor-isoprenoid classified as a sesquiterpenoid, is emerging as a significant, yet not fully understood, player in plant biology. While its role as a potent allelopathic agent is well-documented, mounting evidence suggests a more nuanced function as a signaling molecule, particularly in the context of abiotic stress responses. This technical guide synthesizes the current understanding of dehydrovomifoliol's role in plant signaling, with a focus on its structural relationship to the key stress hormone abscisic acid (ABA) and its potential to modulate plant physiological processes. We provide a comprehensive overview of its known biological activities, present available quantitative data, and detail relevant experimental protocols to facilitate further research into this intriguing molecule. This guide is intended for researchers in plant science, chemical biology, and drug development seeking to explore the signaling capabilities of dehydrovomifoliol and its potential applications.

Introduction: Dehydrovomifoliol as a Bioactive Sesquiterpenoid

Dehydrovomifoliol is a naturally occurring sesquiterpenoid found in a variety of plant species. Structurally, it is an oxidized derivative of ionone (B8125255) and is closely related to the plant hormone abscisic acid (ABA). Its presence in plants has been linked to allelopathic interactions, where it acts as a phytotoxin to inhibit the growth of neighboring plants[1][2]. This growth-inhibitory effect has been quantified in several studies, highlighting its potential as a natural herbicide.

Beyond its role in plant-plant interactions, the structural similarity of dehydrovomifoliol to ABA has led to investigations into its potential as a signaling molecule within the plant. ABA is a central regulator of plant responses to abiotic stresses such as drought, salinity, and cold. The ability of dehydrovomifoliol and its analogs to mimic ABA functions, such as inducing stomatal closure, strongly suggests its involvement in plant stress signaling pathways[3]. This guide will delve into the evidence supporting this hypothesis and provide the necessary technical information for its further exploration.

Dehydrovomifoliol in Plant Signaling: An Emerging Role in Abiotic Stress

While direct evidence of dehydrovomifoliol's signaling cascade in plants is still being elucidated, a compelling case for its involvement can be built upon its ABA-like activities and its impact on plant physiology.

Allelopathic Activity and Growth Regulation

Dehydrovomifoliol has been identified as a key allelochemical in several plant species, contributing to their ability to suppress the growth of competing plants. Its phytotoxicity is concentration-dependent, affecting both root and shoot elongation.

Table 1: Quantitative Data on the Allelopathic Effects of Dehydrovomifoliol

| Test Species | Parameter | I50 Value (mM) | Reference |

| Cress (Lepidium sativum) | Seedling Growth | 3.24 - 4.60 | [2] |

| Italian Ryegrass (Lolium multiflorum) | Seedling Growth | Not specified | [2] |

I50 represents the concentration required for 50% inhibition.

The mechanism behind this growth inhibition is not fully understood but is hypothesized to involve interference with fundamental cellular processes, potentially overlapping with stress signaling pathways.

The Link to Abscisic Acid (ABA) Signaling

The most promising avenue for understanding dehydrovomifoliol's signaling role lies in its connection to ABA. The structural resemblance between the two molecules is striking, and functional assays have demonstrated that related compounds, like vomifoliol (B113931), can induce stomatal closure with an efficacy comparable to ABA[3][4]. Stomatal closure is a classic ABA-mediated response to water deficit, aimed at reducing water loss through transpiration.

This suggests that dehydrovomifoliol may act as an ABA analog, interacting with components of the ABA signaling pathway. The core ABA signaling module consists of:

-

PYR/PYL/RCAR receptors: Intracellular receptors that bind ABA.

-

Protein Phosphatases 2C (PP2Cs): Negative regulators of the pathway, which are inhibited by the ABA-receptor complex.

-

SnRK2 kinases: Positive regulators that are activated upon PP2C inhibition and phosphorylate downstream targets to initiate physiological responses.

It is plausible that dehydrovomifoliol could bind to PYR/PYL/RCAR receptors, thereby initiating the signaling cascade. However, direct binding and inhibition studies with plant-derived proteins are currently lacking.

Diagram 1: Hypothesized ABA Signaling Pathway and the Potential Role of Dehydrovomifoliol

Caption: Hypothesized ABA signaling pathway and the putative interaction of dehydrovomifoliol.

Experimental Protocols

To facilitate further investigation into the signaling role of dehydrovomifoliol in plants, this section provides detailed methodologies for key experiments.

Quantification of Dehydrovomifoliol in Plant Tissues using LC-MS/MS

This protocol is adapted from general plant metabolomics procedures and should be optimized for the specific plant matrix.

Objective: To accurately quantify the endogenous levels of dehydrovomifoliol in plant tissues.

Materials:

-

Plant tissue (e.g., Arabidopsis thaliana leaves)

-

Liquid nitrogen

-

Extraction solvent: 80% methanol (B129727) (HPLC grade) with 0.1% formic acid

-

Internal standard (e.g., deuterated ABA or a structurally similar compound not present in the plant)

-

LC-MS/MS system (e.g., Triple Quadrupole)

-

C18 reverse-phase column

Procedure:

-

Sample Collection and Preparation:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.

-

Weigh 100 mg of the frozen powder into a pre-chilled microcentrifuge tube.

-

-

Extraction:

-

Add 1 mL of pre-chilled extraction solvent and the internal standard to the tube.

-

Vortex thoroughly for 1 minute.

-

Incubate on ice for 30 minutes, with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

-

LC-MS/MS Analysis:

-

Inject an appropriate volume of the extract onto the C18 column.

-

Use a gradient elution program with mobile phases of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for dehydrovomifoliol will need to be determined by infusing a pure standard.

-

-

Data Analysis:

-

Quantify dehydrovomifoliol by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve prepared with known concentrations of pure dehydrovomifoliol.

-

Diagram 2: Experimental Workflow for Dehydrovomifoliol Quantification

Caption: Workflow for the quantification of dehydrovomifoliol in plant tissues.

Stomatal Aperture Bioassay

This bioassay can be used to assess the ABA-like activity of dehydrovomifoliol.

Objective: To determine if dehydrovomifoliol can induce stomatal closure in a manner similar to ABA.

Materials:

-

Epidermal peels from a suitable plant species (e.g., Vicia faba or Commelina communis)

-

Opening buffer (e.g., 10 mM MES-KOH, pH 6.15, 50 mM KCl)

-

Dehydrovomifoliol stock solution (in DMSO or ethanol)

-

ABA stock solution (positive control)

-

Microscope with a camera and image analysis software

Procedure:

-

Preparation of Epidermal Peels:

-

Carefully peel the abaxial epidermis from a fully expanded leaf.

-

Float the peels on the opening buffer under light for at least 2 hours to induce stomatal opening.

-

-

Treatment:

-

Transfer the peels to fresh opening buffer containing different concentrations of dehydrovomifoliol (e.g., 0, 1, 10, 50 µM).

-

Include a positive control with ABA (e.g., 10 µM) and a vehicle control (DMSO or ethanol (B145695) at the same concentration as in the treatments).

-

Incubate for a defined period (e.g., 2 hours) under the same light conditions.

-

-

Measurement of Stomatal Aperture:

-

Mount the epidermal peels on a microscope slide in their respective treatment solutions.

-

Capture images of at least 20 stomata per peel.

-

Measure the width of the stomatal pore using image analysis software.

-

-

Data Analysis:

-

Calculate the average stomatal aperture for each treatment.

-

Compare the effect of dehydrovomifoliol to the control and ABA treatments.

-

Gene Expression Analysis by qRT-PCR

This protocol allows for the investigation of whether dehydrovomifoliol treatment alters the expression of known ABA-responsive genes.

Objective: To determine if dehydrovomifoliol can induce the expression of ABA-responsive genes in plant seedlings.

Materials:

-

Arabidopsis thaliana seedlings (e.g., 10-day-old, grown on MS medium)

-

Dehydrovomifoliol treatment solution

-

Liquid nitrogen

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix and instrument

-

Primers for target genes (e.g., RD29A, RAB18) and a reference gene (e.g., ACTIN2)

Procedure:

-

Seedling Treatment:

-

Transfer seedlings to liquid MS medium containing dehydrovomifoliol at the desired concentration.

-

Include a mock-treated control.

-

Incubate for a specific time course (e.g., 0, 1, 3, 6 hours).

-

-

RNA Extraction and cDNA Synthesis:

-

Harvest seedlings, blot dry, and flash-freeze in liquid nitrogen.

-

Extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA.

-

-

qRT-PCR:

-

Perform qPCR using the synthesized cDNA, gene-specific primers, and a suitable master mix.

-

Run the reaction in a qPCR instrument.

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

-

Future Directions and Conclusion

The study of dehydrovomifoliol as a signaling molecule in plants is a promising and relatively unexplored field. While its role as an allelopathic agent is established, its potential to act as an endogenous or exogenous signaling molecule, particularly in the context of abiotic stress, warrants further investigation.

Key research questions to be addressed include:

-

Does dehydrovomifoliol directly bind to any of the known ABA receptors in plants?

-

What is the full transcriptomic and proteomic response of plants to dehydrovomifoliol treatment?

-

What is the biosynthetic pathway of dehydrovomifoliol in plants, and is it regulated by stress?

-

Can dehydrovomifoliol or its derivatives be utilized as novel plant growth regulators to enhance crop resilience to abiotic stress?

References

Dehydrovomifoliol: A Key Metabolite in Rhizosphere Plant-Microbe Interactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrovomifoliol, a C13-norisoprenoid, is emerging as a significant microbial metabolite within the complex ecosystem of the plant rhizosphere. This technical guide provides a comprehensive overview of dehydrovomifoliol's role as a product of bacterial metabolism, particularly through the degradation of the plant hormone abscisic acid (ABA). It details the known bacterial producers, the metabolic pathway, its effects on plant growth, and standardized experimental protocols for its identification and quantification. This document aims to equip researchers with the necessary information to explore the potential of dehydrovomifoliol in agricultural and pharmaceutical applications.

Introduction: The Rhizosphere and Microbial Metabolites

The rhizosphere, the narrow region of soil directly influenced by root secretions, is a hotspot of microbial activity.[1] Within this dynamic environment, a complex interplay of chemical signaling between plants and microbes governs nutrient cycling, plant growth, and stress responses.[2] Rhizosphere bacteria produce a vast array of secondary metabolites that can act as signaling molecules, growth promoters, or inhibitors.[3] Among these, dehydrovomifoliol is gaining attention for its biological activities and its origin from the bacterial transformation of a key plant hormone.

Dehydrovomifoliol: A Bacterial Metabolite of Abscisic Acid

Dehydrovomifoliol, with the chemical formula C₁₃H₁₈O₃, is a known apocarotenoid.[4] Its presence in the rhizosphere is primarily linked to the metabolic activities of certain bacteria that can utilize the plant hormone abscisic acid (ABA) as a carbon source.[1][5][6]

Known Bacterial Producers

Research has identified specific rhizosphere bacteria capable of converting ABA to dehydrovomifoliol. This metabolic capability has been confirmed in:

-

Rhodococcus sp. P1Y : This bacterium, isolated from the rhizosphere of rice, can assimilate ABA as a sole carbon source, producing dehydrovomifoliol as a key intermediate in its degradation pathway.[1][6]

-

Corynebacterium sp. : A species of Corynebacterium isolated from soil has also been shown to metabolize ABA into dehydrovomifoliol as the major metabolic product.

Biosynthesis: The Abscisic Acid Degradation Pathway

The formation of dehydrovomifoliol by rhizosphere bacteria occurs through the degradation of abscisic acid. The proposed pathway suggests that the bacterial degradation and assimilation of ABA begin with a gradual shortening of the acyl part of the ABA molecule.[4] This biotransformation is a crucial process in regulating the levels of ABA in the soil, which can otherwise inhibit seed germination and root growth at high concentrations.[1][6]

Effects of Dehydrovomifoliol on Plants

Dehydrovomifoliol has been shown to exhibit phytotoxic effects on certain plant species. Studies have demonstrated that it can significantly suppress the seedling growth of cress (Lepidium sativum).[7] This suggests a potential role for dehydrovomifoliol in allelopathic interactions within the rhizosphere, where it may influence the composition and dynamics of the plant community. The inhibitory effects are concentration-dependent, highlighting the importance of its production and degradation rates in the soil.

Signaling in the Rhizosphere: A Potential Role for Dehydrovomifoliol

While the direct signaling pathways involving dehydrovomifoliol in the rhizosphere are not yet fully elucidated, its origin from ABA metabolism and its phytotoxic effects suggest its involvement in plant-microbe communication. It may act as a signal that influences root colonization by other microorganisms or modulates plant defense responses. Further research is needed to unravel the specific receptors and signaling cascades that may be triggered by dehydrovomifoliol in plant roots.

Experimental Protocols

This section provides detailed methodologies for the study of dehydrovomifoliol as a bacterial metabolite.

Screening of Rhizosphere Bacteria for Dehydrovomifoliol Production

This protocol outlines a general method for isolating and screening rhizosphere bacteria for their ability to metabolize ABA and produce dehydrovomifoliol.

Protocol Steps:

-

Sample Collection: Collect soil samples from the rhizosphere of the target plant species.

-

Bacterial Isolation: Serially dilute the soil samples and plate on a general-purpose nutrient agar to obtain individual bacterial colonies.

-

Enrichment Culture: Inoculate individual bacterial isolates into a minimal salt medium where ABA is provided as the sole carbon source.

-

Cultivation: Incubate the cultures under appropriate conditions (e.g., 28°C with shaking). Monitor bacterial growth by measuring optical density.

-

Metabolite Extraction: After a suitable incubation period, centrifuge the cultures and extract the supernatant with an organic solvent such as ethyl acetate.

-

Chemical Analysis: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the presence of dehydrovomifoliol.

-

Identification: Identify bacterial strains that consistently produce dehydrovomifoliol for further characterization.

Isolation and Purification of Dehydrovomifoliol from Bacterial Culture

This protocol is adapted from the methodology used for Rhodococcus sp. P1Y.[1][6]

Materials:

-

Bacterial culture grown in ABA-supplemented medium

-

Centrifuge

-

Freeze-dryer

-

High-Performance Liquid Chromatography (HPLC) system with a preparative C18 column

-

Solvents: Acetonitrile (B52724), Water, Formic Acid

Procedure:

-

Culture Preparation: Grow the dehydrovomifoliol-producing bacterium in a liquid culture medium supplemented with ABA.

-

Cell Removal: Centrifuge the culture to pellet the bacterial cells.

-

Supernatant Lyophilization: Freeze-dry the supernatant to concentrate the metabolites.

-

Preparative HPLC: Re-dissolve the lyophilized powder in a suitable solvent and subject it to preparative HPLC on a C18 column. Use a gradient of acetonitrile and water with 0.1% formic acid to separate the compounds.

-

Fraction Collection: Collect fractions based on the chromatogram peaks.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of the isolated dehydrovomifoliol.

Structural Elucidation and Quantification

Structural Elucidation: The chemical structure of the purified compound can be confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

-

UV-Vis Spectroscopy: To observe the electronic transitions within the molecule.

Quantification: Quantitative analysis of dehydrovomifoliol in bacterial cultures or soil samples can be performed using LC-MS/MS. A standard curve should be generated using a purified dehydrovomifoliol standard of known concentrations.

Data Presentation

Table 1: Physicochemical Properties of Dehydrovomifoliol

| Property | Value |

| Molecular Formula | C₁₃H₁₈O₃ |

| Molecular Weight | 222.28 g/mol |

| IUPAC Name | (4R)-4-hydroxy-3,5,5-trimethyl-4-[(E)-3-oxobut-1-enyl]cyclohex-2-en-1-one |

Table 2: Quantitative Data on the Phytotoxic Effects of Dehydrovomifoliol on Cress (Lepidium sativum) Seedlings [7]

| Concentration (mM) | Root Growth Inhibition (%) | Shoot Growth Inhibition (%) |

| 0.1 | Not significant | Not significant |

| 1.0 | ~40% | ~30% |

| I₅₀ (mM) | 1.2 | 2.0 |

Conclusion and Future Directions

Dehydrovomifoliol represents a fascinating example of how rhizosphere bacteria can modify the chemical landscape of the soil by metabolizing plant-derived compounds. Its production by multiple bacterial genera and its demonstrated phytotoxic effects suggest a significant, yet underexplored, role in plant-microbe and plant-plant interactions.

Future research should focus on:

-

Screening diverse rhizosphere environments to identify a broader range of dehydrovomifoliol-producing microorganisms.

-

Elucidating the specific enzymatic machinery responsible for the conversion of ABA to dehydrovomifoliol in these bacteria.

-

Investigating the signaling pathways in plants that are affected by dehydrovomifoliol to understand its mode of action.

-

Exploring the potential of dehydrovomifoliol as a natural herbicide or a modulator of plant growth and development in agricultural systems.

A deeper understanding of the biosynthesis and ecological function of dehydrovomifoliol will undoubtedly open new avenues for the development of novel strategies in sustainable agriculture and biotechnology.

References

- 1. Rhizosphere Bacterium Rhodococcus sp. P1Y Metabolizes Abscisic Acid to Form Dehydrovomifoliol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Abscisic acid metabolizing rhizobacteria decrease ABA concentrations in planta and alter plant growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rhizosphere Bacterium Rhodococcus sp. P1Y Metabolizes Abscisic Acid to Form Dehydrovomifoliol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Dehydrovomifoliol: A Technical Guide to its Physical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrovomifoliol is a naturally occurring apocarotenoid, a class of organic compounds derived from the degradation of carotenoids. It is found in various plants and has garnered interest in the scientific community for its potential biological activities. Notably, dehydrovomifoliol has been identified as a dual inhibitor of AKT and mTOR, key components of the PI3K/AKT/mTOR signaling pathway, which is crucial in cell growth, proliferation, and survival.[1] This technical guide provides an in-depth overview of the physical properties and solubility of dehydrovomifoliol, essential data for its application in research and drug development.

Physical Properties

Dehydrovomifoliol is typically described as an oily substance or a yellowish to colorless crystalline solid.[2] Its key physical and chemical properties are summarized in the table below. It is important to note that while some experimental data is available, certain properties like the boiling point are predicted values based on computational models.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₈O₃ | [3][4] |

| Molar Mass | 222.28 g/mol | [3][4] |

| Appearance | Oily or yellowish to colorless crystalline solid | [2] |

| Melting Point | 108-112 °C | [2] |

| Boiling Point (Predicted) | 367.4 ± 42.0 °C | [2] |

| Density (Predicted) | 1.125 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 12.20 ± 0.60 | [2] |

Solubility Profile

The solubility of a compound is a critical parameter for its formulation and delivery in biological systems. Dehydrovomifoliol exhibits limited solubility in aqueous solutions but is soluble in several common organic solvents. A summary of its solubility is presented below.

| Solvent | Solubility | Source(s) |

| Water | Practically insoluble (Predicted: 0.55 g/L) | [5][6][7] |

| Chloroform | Soluble | [8] |

| Dichloromethane | Soluble | [8] |

| Ethyl Acetate | Soluble | [8] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [8] |

| Acetone | Soluble | [8] |

Experimental Protocols

Determination of Melting Point (Capillary Method)

The melting point of dehydrovomifoliol can be determined using the capillary method, a standard technique for crystalline solids.[2][9][10][11][12]

Materials:

-

Dehydrovomifoliol (crystalline solid)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle (if necessary)

Procedure:

-

Sample Preparation: A small amount of crystalline dehydrovomifoliol is finely ground using a mortar and pestle to ensure a uniform particle size.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.[10]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.[10]

-

Observation: The sample is observed through the magnifying lens of the apparatus. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting. The melting point is reported as a range between these two temperatures.

Determination of Solubility

A standard qualitative and semi-quantitative method to determine the solubility of dehydrovomifoliol in various solvents is described below.[13][14][15][16][17][18][19]

Materials:

-

Dehydrovomifoliol

-

A range of solvents (e.g., water, ethanol, methanol, DMSO, chloroform, acetone)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

Procedure:

-

Preparation of Solvent: A fixed volume of the desired solvent (e.g., 1 mL) is added to a series of clean, dry test tubes.

-

Addition of Solute: A pre-weighed small amount of dehydrovomifoliol (e.g., 1 mg) is added to each test tube.

-

Mixing: The tubes are sealed and vigorously agitated using a vortex mixer for a set period (e.g., 1-2 minutes) to facilitate dissolution.

-

Observation: The mixture is allowed to stand, and a visual inspection is performed to see if the solid has completely dissolved.

-

Incremental Addition: If the solid dissolves completely, further increments of dehydrovomifoliol are added and the process is repeated until saturation is reached (i.e., solid material remains undissolved).

-

Quantification: The total mass of dehydrovomifoliol dissolved in the known volume of solvent is used to express the solubility, typically in mg/mL or g/L. For qualitative assessment, the compound is simply classified as soluble, partially soluble, or insoluble.

Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Signaling Pathway

Dehydrovomifoliol has been identified as an inhibitor of the PI3K/AKT/mTOR signaling pathway.[1][20][21] This pathway is a critical regulator of cell metabolism, growth, proliferation, and survival. Its dysregulation is frequently implicated in various diseases, including cancer. Dehydrovomifoliol exerts its effect by dually inhibiting AKT and mTOR, two key kinases in this cascade. The simplified signaling pathway and the points of inhibition by dehydrovomifoliol are illustrated below.

Conclusion

This technical guide provides a comprehensive summary of the known physical properties and solubility of dehydrovomifoliol, along with standardized protocols for their experimental determination. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this promising natural compound. A clear understanding of these fundamental characteristics is paramount for the design of future studies and the potential development of dehydrovomifoliol-based therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. westlab.com [westlab.com]

- 3. Dehydrovomifoliol | C13H18O3 | CID 688492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (6R)-dehydrovomifoliol | C13H18O3 | CID 688494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound (+)-Dehydrovomifoliol (FDB006379) - FooDB [foodb.ca]

- 6. Human Metabolome Database: Showing metabocard for Dehydrovomifoliol (HMDB0036819) [hmdb.ca]

- 7. Showing Compound Dehydrovomifoliol (FDB015767) - FooDB [foodb.ca]

- 8. Dehydrovomifoliol | CAS:39763-33-2 | Manufacturer ChemFaces [chemfaces.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. jk-sci.com [jk-sci.com]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. saltise.ca [saltise.ca]

- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 17. researchgate.net [researchgate.net]

- 18. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. researchgate.net [researchgate.net]

- 21. Dehydrovomifoliol Alleviates Nonalcoholic Fatty Liver Disease via the E2F1/AKT/mTOR Axis: Pharmacophore Modeling and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydrovomifoliol: An In-Depth Technical Guide to its Allelopathic Potential in Plant-Plant Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrovomifoliol, a naturally occurring apocarotenoid, has garnered significant attention for its diverse biological activities, including its potent allelopathic potential. Allelopathy, the chemical inhibition of one plant by another, plays a crucial role in shaping plant ecosystems and holds promise for the development of natural herbicides. This technical guide provides a comprehensive overview of the allelopathic effects of dehydrovomifoliol, detailing its inhibitory activities, proposed mechanisms of action, and the experimental protocols used to elucidate its properties.

Data Presentation: Quantitative Allelopathic Effects

Dehydrovomifoliol has been shown to inhibit the seed germination and seedling growth of a variety of plant species. The following tables summarize the available quantitative data, primarily presented as IC50 values (the concentration required to inhibit a biological process by 50%).

| Target Plant Species | Parameter Measured | IC50 Value (mM) | Reference(s) |

| Cress (Lepidium sativum) | Root Growth | 3.24 | [1] |

| Shoot Growth | 3.79 | [1] | |

| Italian Ryegrass (Lolium multiflorum) | Root Growth | 3.59 | [1] |

| Shoot Growth | 4.60 | [1] |

Table 1: Inhibitory Effects of Dehydrovomifoliol on Cress and Italian Ryegrass. [1]

| Target Plant Species | Parameter Measured | IC50 Value (mg/mL) | Reference(s) |

| Radish (Raphanus sativus) | Root Length | 4.39 | |

| Shoot Length | 5.16 | ||

| Canola (Brassica napus) | Root Length | 5.50 | |

| Shoot Length | 4.75 |

Table 2: Inhibitory Effects of Dehydrovomifoliol from Euphorbia dracunculoides Extract on Radish and Canola.

Experimental Protocols

A fundamental aspect of studying allelopathy is the use of robust and reproducible bioassays. The following sections detail the methodologies for key experiments cited in the investigation of dehydrovomifoliol's allelopathic potential.

Preparation of Dehydrovomifoliol Solutions

For bioassays, a stock solution of pure dehydrovomifoliol is prepared in a suitable solvent, such as methanol (B129727) or ethanol, due to its limited water solubility. Serial dilutions are then made with distilled water or a nutrient solution to achieve the desired test concentrations. A solvent control, containing the same concentration of the solvent used to dissolve the dehydrovomifoliol, is essential to ensure that the observed effects are not due to the solvent itself.

Seed Germination and Seedling Growth Bioassay (Cress Bioassay)

The cress bioassay is a standard and sensitive method for evaluating the allelopathic effects of chemical compounds.

Materials:

-

Petri dishes (9 cm diameter)

-

Filter paper (Whatman No. 2 or equivalent)

-

Cress (Lepidium sativum) seeds

-

Dehydrovomifoliol solutions of varying concentrations

-

Control solution (distilled water or nutrient solution)

-

Solvent control solution

-

Growth chamber or incubator with controlled temperature and light conditions

Procedure:

-

Place two layers of filter paper in each Petri dish.

-

Moisten the filter paper with 5 mL of the respective test solution (dehydrovomifoliol concentrations, control, or solvent control).

-

Evenly place 20-30 cress seeds on the moistened filter paper in each Petri dish.

-

Seal the Petri dishes with parafilm to prevent evaporation.

-

Incubate the Petri dishes in a growth chamber at a constant temperature (e.g., 25°C) and under a defined light/dark cycle (e.g., 16h light / 8h dark) for a specified period (e.g., 3-5 days).

-

After the incubation period, measure the germination percentage, root length, and shoot length of the seedlings.

-

Calculate the percentage of inhibition for each parameter relative to the control.

-

Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the dehydrovomifoliol concentration and fitting the data to a dose-response curve.

Experimental Workflow for Allelopathy Bioassay

References

Methodological & Application

Protocol for the Isolation of (S)-Dehydrovomifoliol from Plant Leaves

Application Note

Introduction

(S)-Dehydrovomifoliol is a naturally occurring apocarotenoid, a class of organic compounds derived from the degradation of carotenoids. It is found in a variety of plant species and has garnered significant interest from the scientific community due to its diverse and potent biological activities. Research has indicated its potential as an anticancer, anti-inflammatory, and antioxidant agent.[1] (S)-dehydrovomifoliol has shown significant cytotoxic activities against several human cancer cell lines, including nasopharyngeal, oral epidermoid, and colorectal carcinoma cells.[1] This application note provides detailed protocols for the isolation of (S)-dehydrovomifoliol from plant leaves, targeting researchers, scientists, and professionals in drug development. Two distinct methodologies are presented: a highly efficient High-Speed Counter-Current Chromatography (HSCCC) method and a more conventional column chromatography approach.

Plant Sources

(S)-Dehydrovomifoliol has been isolated from a wide array of plant species. Some of the notable sources include:

-

Nitraria sibirica Pall.[1]

-

Artemisia frigida Willd.

-

Elaeocarpus floribundus

-

Cochliobolus lunatus

-

Buphthalmum salicifolium[2]

-

Chamaecyparis formosensis[2]

-

Chenopodium album[2]

-

Cucumis sativus (Cucumber)[2]

-

Dendrobium loddigesii[2]

-

Euphorbia helioscopia[2]

-

Helianthus annuus (Sunflower)[2]

-

Houttuynia cordata[2]

-

Nelumbo nucifera (Lotus)[2]

-

Oryza sativa (Rice)[2]

-

Phaseolus vulgaris (Common bean)[2]

-

Physalis peruviana (Cape gooseberry)[2]

-

Piper lolot[2]

-

Prunus armeniaca (Apricot)[2]

-

Salvia chinensis[2]

Data Presentation

The yield of (S)-dehydrovomifoliol can vary significantly depending on the plant source and the isolation method employed. The following table summarizes quantitative data from selected studies.

| Plant Source | Extraction Method | Purification Method | Starting Material | Crude Extract Yield | Final Yield of (S)-Dehydrovomifoliol | Purity | Reference |

| Nitraria sibirica Pall. (leaves) | Chloroform (B151607) percolation | HSCCC | 325 g (dried leaves) | 11 g | 23 mg (from 1 g of crude sample) | 95% | [1][3] |

| Artemisia frigida Willd. (aerial parts) | 95% aqueous Ethanol (B145695) immersion | Column Chromatography & Semi-preparative HPLC | 2.2 kg (dried and powdered) | 26.9 g (methylene dichloride fraction) | 5.2 mg | Not specified |

Experimental Protocols

Two detailed protocols for the isolation of (S)-dehydrovomifoliol are provided below. The first utilizes High-Speed Counter-Current Chromatography (HSCCC), a sophisticated liquid-liquid chromatography technique. The second employs conventional column chromatography, a more widely accessible method.

Protocol 1: Isolation of (S)-Dehydrovomifoliol from Nitraria sibirica Pall. Leaves using HSCCC

This protocol is adapted from the methodology described for the isolation of (S)-dehydrovomifoliol from Nitraria sibirica Pall.[1][3]

1. Plant Material and Extraction

-

1.1. Plant Material Preparation: Collect fresh leaves of Nitraria sibirica Pall. and air-dry them in the shade. Once fully dried, grind the leaves into a coarse powder.

-

1.2. Extraction:

-

Take 325 g of the dried leaf powder and moisten it with an 8% ammonia (B1221849) solution.

-

Percolate the moistened powder with chloroform at room temperature for 2 days. This process should be repeated 10 times to ensure exhaustive extraction.

-

Combine all the chloroform extracts.

-

Evaporate the solvent from the combined extracts under reduced pressure to obtain the crude sample. From 325 g of dried leaves, approximately 11 g of crude extract can be expected.[3]

-

2. HSCCC Separation and Purification

-

2.1. HSCCC Instrumentation: A preparative HSCCC instrument is required for this step.

-

2.2. Two-Phase Solvent System: Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water in a 1:5:1:5 volume ratio. Equilibrate the mixture in a separation funnel at room temperature and separate the upper and lower phases.

-

2.3. HSCCC Operation:

-

Fill the HSCCC column with the upper phase as the stationary phase.

-

Set the apparatus to rotate at 850 rpm.

-

Pump the lower phase (mobile phase) into the column at a flow rate of 2.0 mL/min.

-

Once the system reaches hydrodynamic equilibrium, inject 1 g of the crude sample dissolved in 20 mL of a 1:1 mixture of the upper and lower phases.

-

Monitor the effluent at 254 nm with a UV detector.

-

Collect the fractions corresponding to the peak of interest.

-

-

2.4. Analysis of Fractions: Analyze the collected fractions and the initial crude sample by High-Performance Liquid Chromatography (HPLC) to confirm the presence and purity of (S)-dehydrovomifoliol. A purity of approximately 95% can be achieved with this method.[1][3]

3. Structural Elucidation

Confirm the chemical structure of the isolated compound as (S)-dehydrovomifoliol using the following spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis.

¹H and ¹³C NMR Spectral Data of (S)-Dehydrovomifoliol

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, multiplicity, J in Hz) |

| 1 | 39.8 | - |

| 2 | 49.3 | - |

| 3 | 197.3 | - |

| 4 | 125.7 | - |

| 5 | - | - |

| 6 | 77.7 | - |

| 7 | 130.1 | - |

| 8 | 132.7 | - |

| 9 | 71.9 | - |

| 10 | 20.4 | - |

| 11 | 23.1 | - |

| 12 | 24.0 | - |

| 13 | 19.0 | - |

(Note: Detailed signal assignments for ¹H NMR were not fully provided in the searched literature, but the ¹³C NMR data is characteristic for the megastigmane skeleton of dehydrovomifoliol.[4])

Protocol 2: Isolation of (+)-Dehydrovomifoliol from Artemisia frigida Willd. using Column Chromatography

This protocol is based on the bioassay-guided fractionation of (+)-dehydrovomifoliol from Artemisia frigida.

1. Plant Material and Extraction

-

1.1. Plant Material Preparation: Air-dry the aerial parts of Artemisia frigida and grind them into a fine powder.

-

1.2. Extraction:

-

Immerse 2.2 kg of the powdered plant material in 95% aqueous ethanol. Repeat this process four times, with each immersion lasting for 3 hours.

-

Combine the ethanol extracts and concentrate them under reduced pressure.

-

-

1.3. Solvent Partitioning:

-

Suspend the concentrated extract in water.

-

Sequentially partition the aqueous suspension with petroleum ether, methylene (B1212753) dichloride, ethyl acetate (B1210297), and n-butanol.

-

The methylene dichloride fraction is the one of interest for isolating (+)-dehydrovomifoliol. Concentrate this fraction to yield approximately 26.9 g of crude extract.

-

2. Chromatographic Purification

-

2.1. Silica (B1680970) Gel Column Chromatography:

-

Subject the methylene dichloride fraction to silica gel column chromatography (200-300 mesh).

-

Elute the column with a gradient of petroleum ether and ethyl acetate (from 1:0 to 0:1 v/v).

-

Collect the fractions and monitor them by Thin Layer Chromatography (TLC).

-

-

2.2. MCI Gel Column Chromatography:

-

Combine the fractions containing the target compound and further purify them using an MCI gel column.

-

Elute the column with a gradient of methanol (B129727) and water (from 40:60 to 90:20 v/v).

-

-

2.3. Semi-preparative HPLC:

-

Perform a final purification step using semi-preparative HPLC.

-

Use a mobile phase of methanol and water (41:59 v/v) at a flow rate of 2.0 mL/min.

-

(+)-Dehydrovomifoliol is expected to elute at a retention time of approximately 26.0 minutes under these conditions, yielding around 5.2 mg of the pure compound.

-

3. Structural Confirmation

The structure of the isolated compound should be confirmed by comparing its spectroscopic data (NMR, MS) and optical rotation values with those reported in the literature.

Mandatory Visualization

Caption: Workflow for the isolation of (S)-dehydrovomifoliol using HSCCC.

Caption: Workflow for isolating (+)-dehydrovomifoliol via column chromatography.

References

Application Note: A Robust LC-MS/MS Method for the Sensitive Quantification of Dehydrovomifoliol in Plant Matrices

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive protocol for the development and validation of a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of dehydrovomifoliol, a sesquiterpenoid of interest in plant biology and pharmacology.

Introduction

Dehydrovomifoliol is a naturally occurring sesquiterpenoid and an abscisic acid (ABA) analog found in a variety of plants.[1] It is recognized for its role as a plant metabolite and its potential pharmacological activities.[1] Accurate quantification of dehydrovomifoliol in complex biological matrices is crucial for understanding its physiological functions, metabolic pathways, and potential as a biomarker or therapeutic agent.

This application note details a highly selective and sensitive method using a Triple Quadrupole LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. The protocol provides a complete workflow, from sample preparation to data analysis, designed to achieve reliable quantification of dehydrovomifoliol in plant tissues.

Principle of the Method

The method employs liquid chromatography to separate dehydrovomifoliol from endogenous matrix components. The analyte is then detected by a tandem mass spectrometer. Quantification is achieved using the stable isotope dilution technique, which involves spiking the sample with a known concentration of a stable isotope-labeled internal standard (SIL-IS) prior to sample preparation. The use of a SIL-IS is the gold standard as it corrects for matrix effects and variations in sample recovery during extraction.[2] Detection is performed in negative ion electrospray ionization (ESI) mode, monitoring specific precursor-to-product ion transitions (MRM) for both the analyte and the internal standard to ensure maximum selectivity and sensitivity.[3]

Experimental Protocols

Materials and Reagents

-

Dehydrovomifoliol analytical standard (≥98% purity)

-

Stable Isotope-Labeled Internal Standard (e.g., d6-Abscisic Acid or a custom-synthesized d-dehydrovomifoliol)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥99%)

-

Extraction Solvent: Acetonitrile:Water:Formic Acid (80:19:1, v/v/v)

-

Reconstitution Solvent: Acetonitrile:Water (20:80, v/v)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Preparation of Standards and Quality Control (QC) Samples

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of dehydrovomifoliol and the internal standard (IS) in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the dehydrovomifoliol stock solution in the reconstitution solvent to create calibration standards ranging from 0.1 ng/mL to 200 ng/mL.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the IS stock solution in the reconstitution solvent.

-

Quality Control (QC) Samples: Prepare QC samples in a pooled matrix extract at low, medium, and high concentrations (e.g., 0.5, 50, and 150 ng/mL) from a separate weighing of the analytical standard.

Sample Preparation from Plant Tissue

This protocol is optimized for the extraction of moderately polar sesquiterpenoids from plant leaves.

-

Homogenization: Weigh approximately 100 mg of frozen, ground plant tissue into a 2 mL microcentrifuge tube.

-